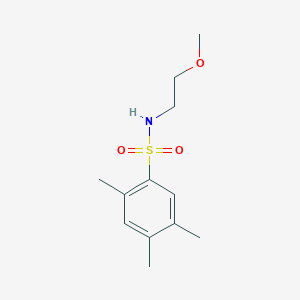
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organic compound that is widely used in scientific research. MSM is a naturally occurring sulfur compound that is found in plants, animals, and humans. It has been studied for its potential health benefits and is used in a variety of applications, including as a dietary supplement, a topical treatment for skin conditions, and as a component in laboratory experiments.
Mechanism of Action
The exact mechanism of action of MSM is not fully understood, but it is believed to work by reducing inflammation in the body. MSM may also act as an antioxidant, helping to protect cells from damage caused by free radicals.
Biochemical and physiological effects:
MSM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be useful in treating conditions such as arthritis and allergies. MSM may also have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, MSM may help to improve skin health and reduce the appearance of wrinkles.
Advantages and Limitations for Lab Experiments
MSM is a relatively safe and non-toxic compound, making it useful in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, MSM has limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on MSM. Some possible areas of study include:
1. Further investigation into the anti-inflammatory and antioxidant properties of MSM.
2. Studies on the potential use of MSM in treating skin conditions, such as eczema and psoriasis.
3. Research on the potential use of MSM in treating allergies and asthma.
4. Investigation into the potential use of MSM in reducing the risk of cancer.
5. Studies on the potential use of MSM in improving athletic performance and recovery.
Conclusion:
In conclusion, N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, or MSM, is a compound that has been studied for its potential health benefits. It has been shown to have anti-inflammatory and antioxidant properties and may be useful in treating a variety of conditions. MSM is relatively safe and non-toxic, making it a useful compound for laboratory experiments. There are many potential future directions for research on MSM, and further studies may reveal additional health benefits and potential applications.
Synthesis Methods
MSM is synthesized by the reaction of dimethyl sulfoxide (DMSO) with hydrogen peroxide and a catalyst. The reaction produces MSM and water as byproducts. The synthesis of MSM is a relatively simple process and can be performed on a large scale.
Scientific Research Applications
MSM has been studied for its potential health benefits, including its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in the body and may be useful in treating a variety of conditions, including arthritis, allergies, and skin conditions.
properties
Product Name |
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-9-7-11(3)12(8-10(9)2)17(14,15)13-5-6-16-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
JTELXJVXKQHQJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)
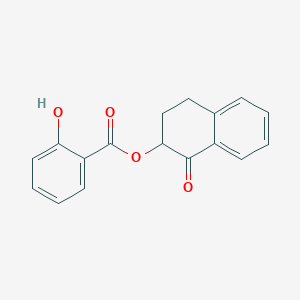
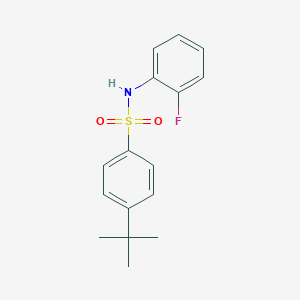
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
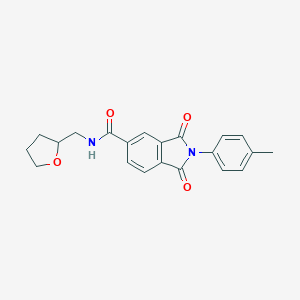
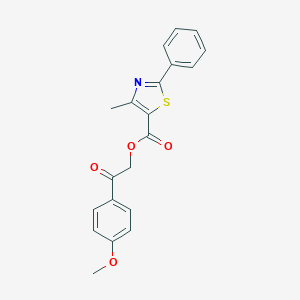
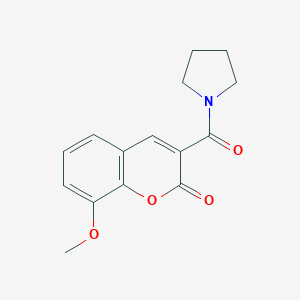
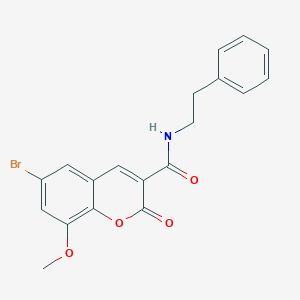
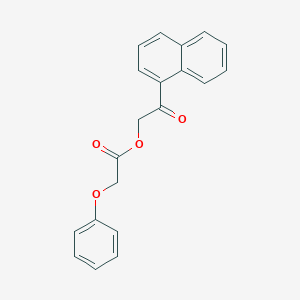
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
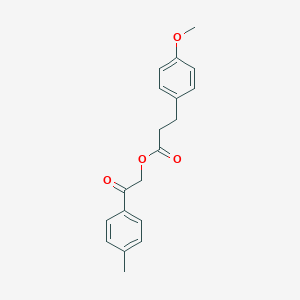
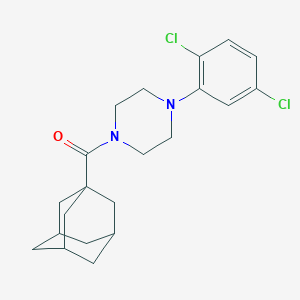
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)